(3-Chloro-4-methoxyphenyl)thiourea
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Overview
Description
(3-Chloro-4-methoxyphenyl)thiourea is a chemical compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.69 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of (3-Chloro-4-methoxyphenyl)thiourea consists of a thiourea group (NH2C=S) attached to a phenyl ring that is substituted with a chlorine atom and a methoxy group . The InChI code for this compound is 1S/C8H9ClN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) .Scientific Research Applications
Synthesis and Characterization
Synthesis and Molecular Docking : A study describes the synthesis of a thiourea derivative, which was analyzed for its molecular docking with DNA. The compound showed binding energy with DNA, suggesting potential biological applications (Mushtaque et al., 2016).
Crystal Structure Analysis : The crystal structure of a thiourea compound revealed a three-dimensional network formation, providing insights into its molecular architecture (Hyeong Choi et al., 2010).
Biological Activities
DNA-Binding Studies : Thiourea derivatives have been shown to interact with DNA, as demonstrated by various techniques like cyclic voltammetry and UV–vis spectroscopy. These interactions are crucial for understanding their potential in drug design (Shaista Tahir et al., 2015).
Cytotoxicity and Cell Cycle Analysis : Another study focused on the cytotoxic nature of a thiourea derivative, assessing its impact on cell lines like HepG2 and Siha. This research is significant for evaluating the compound's potential in cancer therapy (MD Mushtaque et al., 2017).
Quantum Chemical Analyses
Computational Studies : Quantum chemical studies of thiourea derivatives have been performed, providing insights into their electronic structures and reactivities. This information is essential for designing compounds with specific properties (G. N. Rozentsveig et al., 2011).
Anticancer Potential : Research has been conducted to design and synthesize thiourea compounds with anticancer properties. These studies include in vitro testing against various cancer cell lines, providing valuable data for drug development (Deepa R. Parmar et al., 2021).
Pyrolysis and Polymer Studies
- Thermal Decomposition : The rates of thermal decomposition of thiourea derivatives have been measured, contributing to the understanding of their stability and potential applications in material science (N. Al-Awadi et al., 1995).
Safety And Hazards
(3-Chloro-4-methoxyphenyl)thiourea is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it may cause eye irritation . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTRNWGJVKXGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methoxyphenyl)thiourea | |
CAS RN |
85965-73-7 |
Source
|
Record name | (3-chloro-4-methoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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